molecular formula C6H10F2NO3P B14511687 tert-Butyl [(difluorophosphoryl)methylidene]carbamate CAS No. 62779-36-6

tert-Butyl [(difluorophosphoryl)methylidene]carbamate

Cat. No.: B14511687
CAS No.: 62779-36-6
M. Wt: 213.12 g/mol
InChI Key: NGQMBIHNBOCJBR-UHFFFAOYSA-N
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Description

tert-Butyl [(difluorophosphoryl)methylidene]carbamate is an organic compound that features a tert-butyl group, a difluorophosphoryl group, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl [(difluorophosphoryl)methylidene]carbamate can be synthesized through a multi-step process involving the reaction of tert-butyl carbamate with difluorophosphoryl chloride under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using larger reactors, and ensuring proper handling and storage of reagents and products to maintain safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl [(difluorophosphoryl)methylidene]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl [(difluorophosphoryl)methylidene]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl [(difluorophosphoryl)methylidene]carbamate involves its interaction with molecular targets through its difluorophosphoryl and carbamate groups. These groups can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The molecular pathways involved include the formation of stable adducts with active site residues, thereby altering the function of the target molecule .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl [(difluorophosphoryl)methylidene]phosphonate
  • tert-Butyl [(difluorophosphoryl)methylidene]sulfate
  • tert-Butyl [(difluorophosphoryl)methylidene]amine

Uniqueness

tert-Butyl [(difluorophosphoryl)methylidene]carbamate is unique due to its combination of a difluorophosphoryl group and a carbamate group, which imparts distinct reactivity and stability compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications and research studies .

Properties

CAS No.

62779-36-6

Molecular Formula

C6H10F2NO3P

Molecular Weight

213.12 g/mol

IUPAC Name

tert-butyl N-(difluorophosphorylmethylidene)carbamate

InChI

InChI=1S/C6H10F2NO3P/c1-6(2,3)12-5(10)9-4-13(7,8)11/h4H,1-3H3

InChI Key

NGQMBIHNBOCJBR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N=CP(=O)(F)F

Origin of Product

United States

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